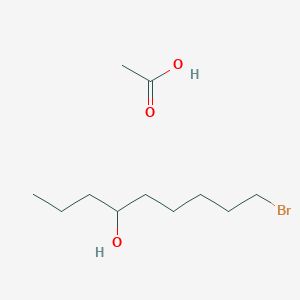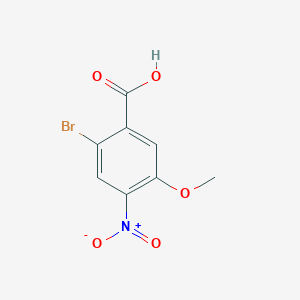
Acetic acid;9-bromononan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;9-bromononan-4-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH, known for its pungent smell and sour taste. It is widely used in the chemical industry and as a food preservative. The addition of a brominated alcohol, specifically 9-bromononan-4-ol, introduces unique chemical properties that make this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-bromononan-4-ol typically involves the bromination of nonanol followed by esterification with acetic acid. The bromination process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination and esterification reactions are integrated into a single production line. This method enhances efficiency and yield while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;9-bromononan-4-ol undergoes various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form nonanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces nonanol.
Substitution: Produces various substituted nonanol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;9-bromononan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism of action of acetic acid;9-bromononan-4-ol involves its interaction with biological molecules. The brominated alcohol group can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The acetic acid component can further enhance these effects by lowering the pH and creating an inhospitable environment for microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid used widely in the chemical industry.
Nonanol: A fatty alcohol with applications in the fragrance and flavor industry.
Bromoacetic acid: A brominated carboxylic acid with applications in organic synthesis.
Uniqueness
Acetic acid;9-bromononan-4-ol is unique due to the combination of a brominated alcohol and acetic acid, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
54314-62-4 |
|---|---|
Fórmula molecular |
C11H23BrO3 |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
acetic acid;9-bromononan-4-ol |
InChI |
InChI=1S/C9H19BrO.C2H4O2/c1-2-6-9(11)7-4-3-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clave InChI |
CJLJSTITOCSCDL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCCCBr)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)


![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)


![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)

amino}benzaldehyde](/img/structure/B13869230.png)
![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)

![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)
